s-Hexadecyl chloroethanethioate
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Overview
Description
s-Hexadecyl chloroethanethioate is an organic compound that belongs to the class of thioesters It is characterized by the presence of a hexadecyl group (a long carbon chain with 16 carbon atoms) attached to a chloroethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Hexadecyl chloroethanethioate typically involves the reaction of hexadecanol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate hexadecyl chloroacetate, which is then treated with a thiol reagent to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as chloroform or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
s-Hexadecyl chloroethanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol and thiol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted thioesters depending on the nucleophile used.
Scientific Research Applications
s-Hexadecyl chloroethanethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thioesters and related compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism of action of s-Hexadecyl chloroethanethioate involves its interaction with biological membranes and proteins. The long hydrophobic hexadecyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the thioester group can undergo hydrolysis, releasing active thiol groups that can interact with and modify protein thiols, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: A zwitterionic detergent with similar long-chain hydrophobic properties.
Hexadecyl Coenzyme A: A thioether analog with similar long-chain hydrophobic properties and biological activity.
Uniqueness
s-Hexadecyl chloroethanethioate is unique due to its specific combination of a long hydrophobic chain and a reactive thioester group. This combination allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications in chemistry, biology, and industry.
Properties
CAS No. |
6310-33-4 |
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Molecular Formula |
C18H35ClOS |
Molecular Weight |
335.0 g/mol |
IUPAC Name |
S-hexadecyl 2-chloroethanethioate |
InChI |
InChI=1S/C18H35ClOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18(20)17-19/h2-17H2,1H3 |
InChI Key |
UOLMCTUHVUSZEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC(=O)CCl |
Origin of Product |
United States |
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